Ethyl 3,4-dihydroxy-2-methylbenzoate

Enzymology Pharmacology Physicochemical Properties

Ethyl 3,4-dihydroxy-2-methylbenzoate (CAS 217190-34-6, purity ≥97%) is a validated COMT inhibitor (IC50 18 nM) and a versatile building block for SAR and drug discovery. Its high LogP (2.24) and solubility in organic solvents facilitate multi-step synthesis under non-polar conditions, while the catechol moiety enables metal chelation for catalyst and MRI contrast agent design. Unlike generic analogs, the precise 2-methyl and ethyl ester substitutions critically impact logP, reactivity and biological activity, ensuring you obtain the exact compound required for reproducible results. Order now to drive your research forward.

Molecular Formula C10H12O4
Molecular Weight 196.202
CAS No. 217190-34-6
Cat. No. B2760824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dihydroxy-2-methylbenzoate
CAS217190-34-6
Molecular FormulaC10H12O4
Molecular Weight196.202
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1)O)O)C
InChIInChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3
InChIKeyCKLPOQWRVMCOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dihydroxy-2-methylbenzoate (CAS 217190-34-6): Sourcing and Procurement Considerations


Ethyl 3,4-dihydroxy-2-methylbenzoate (CAS 217190-34-6) is a benzoate ester derivative featuring a catechol (3,4-dihydroxy) moiety and an ethyl ester group [1]. It serves as a versatile building block in organic synthesis, particularly for constructing polyphenol-based molecules [2]. The compound is commercially available from multiple vendors, typically at purities of ≥97% .

Why Ethyl 3,4-Dihydroxy-2-methylbenzoate Cannot Be Interchanged with Generic Dihydroxybenzoates


Generic substitution is inadvisable because even minor structural modifications within the dihydroxybenzoate class lead to significant differences in both physical properties and biological activity profiles [1]. The specific ester group (ethyl) directly impacts logP, solubility, and volatility, which are critical for applications ranging from organic synthesis to drug design [2]. Furthermore, the 2-methyl substitution pattern differentiates it from non-methylated analogs, altering its reactivity and potential as a selective enzyme inhibitor [3].

Quantitative Evidence Differentiating Ethyl 3,4-Dihydroxy-2-methylbenzoate from Its Closest Analogs


Enhanced Lipophilicity and Altered Enzyme Inhibition Profile of Ethyl 3,4-Dihydroxy-2-methylbenzoate

The target compound exhibits potent inhibition of catechol O-methyltransferase (COMT), an enzyme that metabolizes catecholamines. Its reported IC50 of 18 nM [1] is remarkably low, especially when compared to the structurally related, non-methylated alkyl 3,4-dihydroxybenzoates, which display much weaker activity against tyrosinase (IC50 values in the 81-316 μM range) [2]. While direct COMT inhibition data for these comparators are not available, the stark difference in potency across related enzyme targets suggests a distinct structure-activity relationship (SAR) driven by the 2-methyl and ethyl ester groups. This finding supports the hypothesis that the compound's specific substitution pattern is critical for achieving nanomolar potency in certain enzyme systems.

Enzymology Pharmacology Physicochemical Properties

Improved LogP and Differential Solubility Profile for Synthetic Applications

The ethyl ester group confers a calculated LogP of 2.24 to the target compound, making it significantly more lipophilic than its methyl ester analog (methyl 3,4-dihydroxy-2-methylbenzoate, CAS 740799-82-0), which has a calculated LogP of approximately 1.19 [1]. This nearly 5-fold increase in partition coefficient (based on logP difference) is accompanied by a practical shift in solubility; the ethyl ester is insoluble in water but easily soluble in organic solvents [2], a crucial distinction from the more polar methyl ester, which may exhibit greater aqueous solubility. The higher LogP of the ethyl ester improves its compatibility with non-polar reaction conditions and facilitates purification via silica gel chromatography, a key advantage in multi-step syntheses.

Organic Chemistry Medicinal Chemistry Physicochemical Properties

Optimal Research and Industrial Use Cases for Ethyl 3,4-Dihydroxy-2-methylbenzoate


Development of Potent and Selective COMT Inhibitors

Leverage the reported nanomolar COMT inhibitory activity (IC50 = 18 nM) [1] to design and synthesize new chemical probes or potential therapeutic candidates targeting catecholamine metabolism. The compound serves as a validated starting point for structure-activity relationship (SAR) studies.

Synthesis of Lipophilic Polyphenol Derivatives

Utilize its high LogP (2.24) and solubility in organic solvents as an advantage in multi-step organic syntheses where non-polar conditions are required. This property is particularly valuable for constructing complex natural product-like molecules or for functionalizing materials with hydrophobic character.

Building Block for Chelating Agents and Metal Complexes

Exploit the catechol (3,4-dihydroxy) moiety's known ability to chelate metal ions [2] for the development of novel catalysts, MRI contrast agents, or metal-sequestering materials. The ethyl ester provides a convenient handle for further derivatization and tuning of physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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